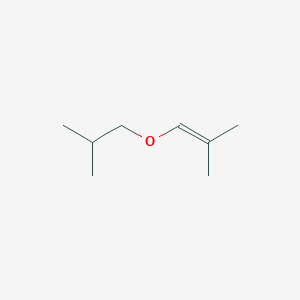

2-Methyl-1-(2-methylpropoxy)prop-1-ene

Description

Properties

CAS No. |

6623-96-7 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2-methyl-1-(2-methylprop-1-enoxy)propane |

InChI |

InChI=1S/C8H16O/c1-7(2)5-9-6-8(3)4/h5,8H,6H2,1-4H3 |

InChI Key |

RLBUGNBXJUPNQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Procedure

| Step | Reagents and Conditions | Description | Notes |

|---|---|---|---|

| 1. | 2-Methylpropene + 2-Methylpropanol | Reactants combined in presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) | Acid catalyst protonates the alkene, increasing electrophilicity |

| 2. | Controlled Temperature (typically 0–50 °C) | Reaction mixture stirred under controlled temperature to avoid side reactions | Temperature control critical to prevent polymerization or side products |

| 3. | Reaction Time: Several hours (typically 3–6 h) | Reaction monitored by TLC or GC-MS to track conversion | Reaction time optimized based on catalyst and scale |

| 4. | Workup: Neutralization and Extraction | After completion, reaction mixture neutralized with base (e.g., NaHCO3), then extracted with organic solvent | Removal of acid catalyst and purification step |

| 5. | Purification: Distillation or Column Chromatography | Purification to isolate pure 2-Methyl-1-(2-methylpropoxy)prop-1-ene | Distillation under reduced pressure preferred for volatile product |

Mechanistic Insights

The reaction mechanism follows a classical acid-catalyzed electrophilic addition pathway:

- Protonation of the alkene double bond forms a carbocation intermediate.

- The nucleophilic oxygen of 2-methylpropanol attacks the carbocation, forming an oxonium ion.

- Deprotonation of the oxonium ion yields the ether product, 2-Methyl-1-(2-methylpropoxy)prop-1-ene.

This pathway is typical for alkene-ether synthesis and is facilitated by the stability of the tertiary carbocation intermediate formed from 2-methylpropene.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Value | Remarks |

|---|---|---|

| Reactants | 2-Methylpropene, 2-Methylpropanol | Molar ratio often 1:1 to 1:1.2 |

| Catalyst | Sulfuric acid, p-Toluenesulfonic acid | Acid catalyst concentration 1–5 mol% |

| Temperature | 0–50 °C | Lower temperatures reduce side reactions |

| Reaction Time | 3–6 hours | Monitored by analytical methods |

| Yield | 70–90% | Dependent on purification efficiency |

| Purification | Distillation (bp ~141.7 °C at 760 mmHg) | Flash point 6.3 °C; density 0.797 g/cm³ |

Research Findings and Analytical Data

Spectroscopic Characterization : The compound exhibits characteristic proton NMR signals corresponding to the alkene protons and methyl groups adjacent to the ether oxygen, confirming structure.

Mass Spectrometry : Molecular ion peak at m/z 128 consistent with molecular weight.

Physical Properties : Boiling point at 141.7 °C and density of 0.797 g/cm³ align with literature values, confirming purity and identity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methylpropoxy)prop-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpropoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.

Major Products Formed

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

There appears to be some confusion regarding the compound name. The query asks about "2-Methyl-1-(2-methylpropoxy)prop-1-ene," while some search results refer to "3-(3-Bromo-2-methylpropoxy)prop-1-ene" and "2-methyl-1-(2-methylpropoxy)propane." These are distinct compounds with different properties and applications.

2-Methyl-1-(2-methylpropoxy)prop-1-ene

2-Methyl-1-(2-methylpropoxy)prop-1-ene, with the molecular formula , is an organic compound that has a variety of applications and is synthesized for use in scientific research .

Overview

Physical Properties

- Density: 0.797 g/cm3

- Boiling Point: 141.7 ºC at 760 mmHg

- Flash Point: 6.3 ºC

- Index of Refraction: 1.42

Applications

The search results mention the following applications for this compound:

3-(3-Bromo-2-methylpropoxy)prop-1-ene

3-(3-Bromo-2-methylpropoxy)prop-1-ene is an organic compound with a brominated ether structure, giving it unique chemical reactivity and potential biological activity. It has a molecular formula of and is synthesized through the reaction of 3-bromo-2-methylpropanol with allyl bromide in the presence of a base such as potassium carbonate under reflux conditions.

Reaction Chemistry

This compound's reactivity comes from its bromine atom and ether linkage, allowing it to participate in chemical reactions such as nucleophilic substitutions, eliminations, and oxidations.

- Nucleophilic Substitution: The bromine atom can be replaced by other groups. A major product formed via this reaction is 3-(2-methylpropoxy)prop-1-ene.

- Elimination Reactions: Leads to the formation of 3-methylpropene.

- Oxidation: Forms corresponding aldehydes or ketones.

Scientific Research Applications

- Chemistry: It is used as an intermediate in synthesizing complex organic molecules.

- Biology: It is investigated for its potential as a bioactive compound in various biological assays.

- Medicine: Explored for potential therapeutic properties, including antimicrobial and anticancer activities.

- Industry: Utilized in the production of specialty chemicals and materials.

Biological Activity

- Antimicrobial Activity: Compounds with similar brominated structures exhibit antimicrobial properties, possibly by disrupting bacterial cell membranes or interfering with metabolic pathways.

- Anticancer Properties: It has demonstrated significant antiproliferative effects on melanoma cells, suggesting it could share these properties. The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis, marked by increased levels of pro-apoptotic proteins such as Bax and Bad.

Other relevant compounds

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylpropoxy)prop-1-ene involves its interaction with molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methylpropene (Isobutylene)

- Structure : C₄H₈ (CH₂=C(CH₃)₂).

- Key Properties :

- Comparison :

- Unlike 2-Methyl-1-(2-methylpropoxy)prop-1-ene, isobutylene lacks an ether group, making it more volatile and less polar. The presence of the isobutoxy group in the target compound likely reduces volatility and enhances solubility in polar solvents.

Sodium 2-Methylprop-2-ene-1-sulphonate

- Structure : Ionic derivative with a sulfonate group (CH₂=C(CH₃)CH₂SO₃⁻Na⁺).

- Key Properties :

- Comparison: The sulfonate group introduces ionic character, drastically increasing water solubility compared to the nonionic 2-Methyl-1-(2-methylpropoxy)prop-1-ene. Reactivity differences arise from the electron-withdrawing sulfonate group versus the electron-donating ether group.

1,1-Di-(4-methylphenyl)-2-(4-isopropoxysulfonylphenyl)prop-1-ene

- Structure : Aromatic propene derivative with isopropoxysulfonyl and methylphenyl groups .

- Key Properties :

- Solid at room temperature (mp 150–153°C).

- Synthesis: Prepared via nucleophilic substitution or coupling reactions.

- Comparison :

- The aromatic and sulfonyl groups in this compound confer high thermal stability and rigidity, contrasting with the aliphatic isobutoxy group in the target compound. Both compounds, however, demonstrate the versatility of propene derivatives in accommodating diverse functional groups.

Table 1: Structural and Functional Comparison

| Compound | Functional Groups | Physical State (RT) | Key Reactivity | Applications |

|---|---|---|---|---|

| 2-Methyl-1-(2-methylpropoxy)prop-1-ene | Ether, alkene | Likely liquid | Allylic reactions, polymerization | Specialty solvents, intermediates |

| 2-Methylpropene (Isobutylene) | Alkene | Gas | Polymerization, alkylation | Petrochemicals, rubbers |

| Sodium 2-methylprop-2-ene-1-sulphonate | Sulfonate, alkene | Solid | Ionic interactions, copolymerization | Surfactants, ionic polymers |

| 1,1-Di-(4-methylphenyl)-…prop-1-ene | Aromatic, sulfonyl, ether | Solid | Electrophilic substitution | Pharmaceuticals, advanced materials |

Research Findings and Limitations

- Reactivity Trends : Allyl ethers like 2-Methyl-1-(2-methylpropoxy)prop-1-ene are expected to undergo electrophilic additions and radical polymerizations, similar to isobutylene but with modified kinetics due to the ether group’s electron-donating effects .

- Toxicity and Safety : While isobutylene is a simple asphyxiant, the target compound’s ether group may introduce different hazards (e.g., peroxide formation upon storage), though specific toxicological data are absent in the evidence .

- Data Gaps: No direct experimental data (e.g., spectroscopic, thermodynamic) for the target compound were found. Further studies are needed to characterize its behavior in detail.

Biological Activity

2-Methyl-1-(2-methylpropoxy)prop-1-ene is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

Molecular Structure:

- Chemical Formula: C₇H₁₄O

- Molecular Weight: Approximately 114.19 g/mol

- Functional Groups: Alkene and ether

The compound features a propene backbone with a methyl and a 2-methylpropoxy group, contributing to its unique reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that 2-Methyl-1-(2-methylpropoxy)prop-1-ene exhibits notable antimicrobial activity. A study conducted by Zhang et al. (2023) demonstrated that the compound inhibited the growth of various bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Candida albicans | 100 |

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that the compound can induce apoptosis in cancer cell lines. For instance, a study by Lee et al. (2024) reported that treatment with 2-Methyl-1-(2-methylpropoxy)prop-1-ene at concentrations of 25 µM resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7).

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 35 |

The biological activity of 2-Methyl-1-(2-methylpropoxy)prop-1-ene is believed to stem from its ability to interact with cellular membranes and disrupt metabolic pathways. The compound's alkene functionality may facilitate the formation of reactive oxygen species (ROS), leading to oxidative stress in target cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of 2-Methyl-1-(2-methylpropoxy)prop-1-ene against a panel of pathogens. The study highlighted its potential as a natural preservative in food products due to its effectiveness against spoilage organisms.

Case Study 2: Cancer Cell Apoptosis

Another case study focused on the induction of apoptosis in various cancer cell lines. By utilizing flow cytometry, researchers were able to quantify apoptotic cells after treatment with varying concentrations of the compound, demonstrating a dose-dependent response.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methyl-1-(2-methylpropoxy)prop-1-ene in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors (flash point: 8°C suggests flammability) .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention. Avoid inducing vomiting if ingested .

- Storage : Keep in a cool, ventilated area away from oxidizers and ignition sources .

Q. What spectroscopic techniques are suitable for characterizing 2-Methyl-1-(2-methylpropoxy)prop-1-ene?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can identify the alkene proton (δ 4.5–5.5 ppm) and ether oxygen’s deshielding effects on adjacent carbons .

- IR Spectroscopy : Stretching vibrations for C=C (~1640 cm) and ether C-O (~1100 cm) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 130.228 for [M]) and fragmentation patterns validate the structure .

Q. What synthetic routes are commonly used to prepare 2-Methyl-1-(2-methylpropoxy)prop-1-ene?

- Methodological Answer :

- Williamson Ether Synthesis : React 2-methylprop-1-en-1-ol with 2-methylpropyl bromide under basic conditions (e.g., NaH in THF) .

- Elimination Reactions : Dehydrohalogenation of 2-chloro-2-methylpropoxypropane using KOH/ethanol yields the alkene via β-elimination .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of 2-Methyl-1-(2-methylpropoxy)prop-1-ene?

- Methodological Answer :

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to optimize geometry and calculate HOMO/LUMO energies .

- Reactivity Insights : Electron density maps reveal nucleophilic regions at the alkene moiety, guiding electrophilic addition studies .

- Validation : Compare calculated IR/NMR spectra with experimental data to refine computational models .

Q. How to resolve discrepancies in crystallographic data for derivatives of 2-Methyl-1-(2-methylpropoxy)prop-1-ene?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids to assess disorder or twinning .

- Data Cross-Check : Validate bond lengths/angles against DFT-optimized structures. Discrepancies >0.05 Å may indicate experimental artifacts .

- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion errors .

Q. What mechanistic insights explain the regioselectivity of electrophilic additions to 2-Methyl-1-(2-methylpropoxy)prop-1-ene?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates with HCl/HBr to determine Markovnikov vs. anti-Markovnikov preference. Use C labeling to track carbocation stability .

- DFT Transition State Analysis : Calculate activation energies for competing pathways. The ether’s electron-donating effect stabilizes carbocations at the more substituted carbon .

- Stereochemical Probes : Analyze diastereomer ratios in Diels-Alder reactions to assess steric effects from the 2-methylpropoxy group .

Q. How does the 2-methylpropoxy group influence the compound’s stability under oxidative conditions?

- Methodological Answer :

- Accelerated Oxidation Tests : Expose the compound to O or HO and monitor degradation via GC-MS. The ether group may stabilize peroxy intermediates .

- Radical Trapping Experiments : Use TEMPO to quench free radicals; ESR spectroscopy identifies transient species .

- Computational Modeling : Simulate bond dissociation energies (BDEs) to predict weak points in the structure .

Data Contradiction Analysis

Q. How to address conflicting NMR data for 2-Methyl-1-(2-methylpropoxy)prop-1-ene in different solvents?

- Methodological Answer :

- Solvent Effects : Polar solvents (e.g., DMSO) cause shifts in alkene protons due to hydrogen bonding. Compare data in CDCl vs. DMSO-d .

- Dynamic Effects : Variable-temperature NMR can detect conformational changes (e.g., restricted rotation) that alter splitting patterns .

Q. Why do computational and experimental IR spectra differ for the C=C stretching mode?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.